Desmethyl Fosinopril Sodium Salt
Description
Properties
Molecular Formula |
C₂₉H₄₃NNaO₇P |
|---|---|
Molecular Weight |
571.62 |
Synonyms |
USP Fosinopril Related Compound F; ((4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxypropoxy](4-phenylbutyl)phosphinyl]acetyl-L-proline Propionate(ester) Sodium Salt); |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Desmethyl Fosinopril Sodium Salt
Retrosynthetic Analysis of Desmethyl Fosinopril (B1673572) Sodium Salt
A retrosynthetic analysis of Desmethyl Fosinopril Sodium Salt (Fosinoprilat) reveals a convergent synthetic strategy. The molecule can be disconnected at the amide bond, yielding two primary building blocks: the chiral amino acid derivative, (4S)-4-cyclohexyl-L-proline, and a substituted phosphinic acid moiety, specifically a derivative of (4-phenylbutyl)phosphinylacetic acid. This approach allows for the independent synthesis and purification of these complex fragments, which are then coupled in the final stages of the synthesis.
The key synthons identified through this analysis are:
Synthon A: (4S)-4-cyclohexyl-L-proline. This unit provides the crucial stereochemistry and the proline ring structure.
Synthon B: A reactive derivative of (4-phenylbutyl)phosphinylacetic acid. This phosphinic acid component is responsible for the potent ACE inhibition.
The synthesis of each of these synthons presents unique stereochemical and functional group manipulation challenges that must be addressed through carefully designed synthetic routes.
Synthetic Strategies for Demethylation or Analogous Transformations
The term "desmethyl" in the context of this compound refers to the free phosphinic acid group, in contrast to the esterified form found in the prodrug Fosinopril. The synthetic strategies, therefore, focus on either the deprotection of a protected phosphinic acid at a late stage or the use of a precursor with a free phosphinic acid from the outset.
Direct Demethylation Approaches
In the context of Fosinoprilat (B1673573) synthesis, "direct demethylation" is analogous to the de-esterification of a precursor molecule. If a synthetic route proceeds through a Fosinopril-like intermediate where the phosphinic acid is protected as an ester (for example, a methyl or benzyl (B1604629) ester), a final deprotection step is required.
Common de-esterification methods for phosphinate esters include:
Acidic Hydrolysis: Treatment with strong acids like hydrochloric acid can cleave the ester bond to reveal the phosphinic acid.
Basic Hydrolysis: Saponification using a base such as sodium hydroxide (B78521) can also be employed, directly yielding the sodium salt of the phosphinic acid.
Silyl-mediated Cleavage: Reagents like bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis are effective for the mild cleavage of phosphinate esters.
Convergent Synthesis Utilizing Demethylated Precursors
A more common and efficient approach is a convergent synthesis that utilizes a "demethylated" precursor, i.e., the phosphinic acid moiety, from an early stage. This strategy involves the synthesis of the two key fragments, (4S)-4-cyclohexyl-L-proline and a (4-phenylbutyl)phosphinylacetic acid derivative, which are then coupled.
The coupling of these two fragments to form the amide bond is a critical step and can be achieved using standard peptide coupling reagents. A common method involves activating the carboxylic acid of the phosphinylacetic acid derivative.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive |
| Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea | N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | In situ formation of an active ester | Not always required |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Forms a highly reactive acylating agent | Not always required |
Stereoselective Synthesis of Key Chiral Intermediates
The synthesis of the chiral phosphinic acid precursor also requires careful control of the stereocenter at the phosphorus atom. This can be achieved through resolution of a racemic mixture or by employing stereoselective reactions. Resolution can be performed by forming diastereomeric salts with a chiral resolving agent, such as L-cinchonidine, followed by fractional crystallization google.com.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is crucial for the industrial-scale production of this compound. Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane is a commonly used solvent for the coupling reaction google.com.
Temperature: The coupling reaction is often carried out at low temperatures (e.g., -18 °C) to minimize side reactions and racemization google.com.
Reagent Stoichiometry: The molar ratios of the coupling reagents, activating agents, and reactants are carefully controlled to ensure complete reaction and minimize the formation of impurities.
Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion.
Purification Methodologies for Synthetic this compound
The purification of the final product is a critical step to ensure it meets the stringent purity requirements for pharmaceutical use. Common purification techniques include:
Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and byproducts. A patent for Fosinopril sodium purification describes the use of neutral alumina (B75360) as the stationary phase and a mixture of tetrahydrofuran (B95107) and methanol (B129727) as the mobile phase google.com.
Crystallization/Recrystallization: This is a highly effective method for obtaining a high-purity crystalline solid. The choice of solvent system is critical for successful crystallization. For Fosinopril sodium, a mixture of 1,1,1-trichloroethane (B11378) and isopropyl alcohol has been used for recrystallization google.com. A patent for Fosinopril Sodium also describes crystallization from a keto or hydroxylic solvent, with the polymorphic form being dependent on the water content of the solvent google.com.
Extraction: Liquid-liquid extraction is used throughout the synthesis to separate the product from water-soluble and other impurities.
The purity of the final this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) google.com.
Table 2: Summary of Purification Techniques
| Technique | Principle | Application in Fosinoprilat Synthesis |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the final product from reaction impurities. |
| Crystallization | Formation of a solid crystalline product from a solution. | Final purification step to obtain a high-purity solid. |
| Extraction | Separation of components based on their relative solubilities in two immiscible liquids. | Work-up procedure to remove impurities after each synthetic step. |
The synthesis of desmethyl fosinopril, or fosinoprilat, can be approached through various synthetic routes. One common strategy involves the synthesis of the parent drug, fosinopril, followed by a controlled hydrolysis step to yield the active metabolite. However, direct synthesis of fosinoprilat has also been explored.
A key step in the synthesis of fosinopril involves the preparation of a mixture of four diastereomers, followed by the separation of the desired isomer. google.com This separation can be achieved through the formation of alkali metal salts and subsequent crystallization. google.com
The conversion of desmethyl fosinopril (fosinoprilat) to its sodium salt is typically achieved through a standard acid-base reaction. The fosinoprilat, which is a carboxylic acid, is treated with a sodium-containing base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent. This reaction neutralizes the acidic proton of the carboxylic acid, forming the sodium salt and water. The this compound can then be isolated by techniques such as precipitation, crystallization, or solvent evaporation. The purity of the final salt is highly dependent on the purity of the starting fosinoprilat and the reaction conditions.
Analysis of Side Products and Impurity Profile during Synthesis
The impurity profile of a pharmaceutical compound is critical to its safety and efficacy. In the context of this compound, impurities can arise from starting materials, intermediates, or side reactions during the synthesis.
Interestingly, desmethyl fosinopril (fosinoprilat) itself is listed as an impurity in the European Pharmacopoeia for its parent drug, fosinopril, where it is designated as "Fosinopril EP Impurity A". synzeal.com This indicates that premature hydrolysis of the ester group of fosinopril can occur during its synthesis or storage.
Other known impurities of fosinopril that could potentially be present in a synthesis targeting desmethyl fosinopril, or be related to its degradation, include:
Fosinopril EP Impurity E: Chemically identified as (2S,4S)-1-[[(R)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid. synzeal.com
4-Phenybutyl 2-Carboxyethylphosphinic Acid: Another identified impurity of fosinopril. pharmaffiliates.com
The direct synthesis of fosinoprilat would likely have its own unique set of potential impurities stemming from the specific reagents and reaction pathways employed. These could include unreacted starting materials, diastereomeric isomers if chiral centers are not controlled effectively, and byproducts from side reactions such as oxidation or incomplete reactions.
A comprehensive analysis of the impurity profile would involve the use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate, identify, and quantify any impurities present in the final product.
Interactive Data Table: Known Impurities Related to Fosinopril Synthesis
| Impurity Name | Chemical Name | Notes |
| Fosinopril EP Impurity A | (2S,4S)-4-Cyclohexyl-1-[[(R)-hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | This is Desmethyl Fosinopril (Fosinoprilat) itself. |
| Fosinopril EP Impurity E | (2S,4S)-1-[[(R)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid | An impurity found in the synthesis of the parent drug, Fosinopril. |
| 4-Phenybutyl 2-Carboxyethylphosphinic Acid | 4-Phenybutyl 2-Carboxyethylphosphinic Acid | Another known impurity associated with Fosinopril. |
Exploration of Novel Desmethyl Fosinopril Derivatives
The development of novel derivatives of existing pharmacologically active compounds is a common strategy in drug discovery to improve properties such as potency, selectivity, and pharmacokinetic profiles. In the case of desmethyl fosinopril (fosinoprilat), research has been conducted to explore such derivatives.
One study focused on the synthesis and biological activity of fosinopril analogs with structural modifications to the C-terminal ring system. nih.gov The aim of these modifications was to investigate the impact of these changes on the ACE inhibitory activity of the compounds. The study involved in-vitro evaluation of the synthesized analogs to determine their potency as ACE inhibitors. The results of such studies can provide valuable structure-activity relationship (SAR) data, guiding the design of future derivatives with enhanced therapeutic potential.
Further research into novel derivatives could explore modifications at other positions of the fosinoprilat molecule, such as the phosphinic acid group or the proline moiety, to potentially achieve improved pharmacological properties.
Interactive Data Table: Research on Novel Desmethyl Fosinopril Derivatives
| Research Focus | Key Findings | Reference |
| Fosinopril analogs with modified C-terminal ring systems | Investigation into how structural changes in the C-terminal ring affect ACE inhibitory activity. | nih.gov |
| Docking studies of Fosinopril analogs | Computational analysis to predict the binding affinity of novel derivatives to the ACE receptor. | nih.gov |
Advanced Analytical Characterization of Desmethyl Fosinopril Sodium Salt
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Desmethyl Fosinopril (B1673572) Sodium Salt, a multi-nuclear and multi-dimensional NMR approach is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H-NMR spectrum are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity between neighboring protons.
Table 1: Hypothetical ¹H-NMR Data for Desmethyl Fosinopril Sodium Salt
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|
| 7.10 - 7.30 | m | - | Aromatic protons (C₆H₅) |
| 4.40 | dd | J = 8.0, 4.0 | Proline Hα |
| 3.50 - 3.70 | m | - | Proline Hδ |
| 2.50 - 2.70 | m | - | P-CH₂ and Ph-CH₂ |
Note: This table is a representation of expected values and may not reflect exact experimental data which is not publicly available.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum, with the chemical shift indicating its chemical environment (e.g., carbonyl, aromatic, aliphatic).
Table 2: Hypothetical ¹³C-NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 175.0 | Carboxyl Carbon (COOH) |
| 172.0 | Amide Carbonyl (C=O) |
| 141.0 | Aromatic C (quaternary) |
| 128.0 - 129.0 | Aromatic CH |
| 60.0 | Proline Cα |
| 55.0 | Proline Cδ |
Note: This table is a representation of expected values and may not reflect exact experimental data which is not publicly available.
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for phosphorus-containing compounds like this compound. It provides information about the chemical environment and oxidation state of the phosphorus atom. A single peak is expected in the proton-decoupled ³¹P-NMR spectrum, with its chemical shift being characteristic of the phosphinic acid group. The chemical shift is influenced by factors such as solvent and pH.
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the proline ring, the cyclohexyl group, and the phenylbutyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying and connecting the different structural fragments of the molecule, such as linking the acetyl group to the proline nitrogen and the phenylbutyl group to the phosphorus atom.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.
The ESI-MS spectrum would show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of Fosinoprilat (B1673573) (C₂₃H₃₄NO₅P, molecular weight: 435.5 g/mol ).
Tandem MS (MS/MS) analysis involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for Fosinoprilat would likely involve the cleavage of the amide bond, the loss of the carboxyl group, and fragmentations within the phosphinic acid side chain. These fragmentation patterns can be used to confirm the connectivity of the different structural components of the molecule. Studies on the degradation of Fosinopril have utilized LC-MS/TOF and MSⁿ to characterize related structures, indicating that these techniques are well-suited for the analysis of Fosinoprilat.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Typically, HRMS analysis of this compound would be conducted using techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry. The high resolving power of these instruments enables the differentiation of closely related ions, which is critical in the analysis of pharmaceutical impurities. A study on the degradation products of Fosinopril utilized LC-MS/TOF for characterization, a technique that would be directly applicable here nih.govresearchgate.net.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₄₃NNaO₇P |
| Monoisotopic Mass | 587.2624 u |
| Calculated m/z (M+H)⁺ | 566.2804 |
| Calculated m/z (M+Na)⁺ | 588.2623 |
Note: This data is theoretical and serves as a reference for expected HRMS results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint for this compound.
In a typical MS/MS experiment, the protonated molecule of this compound would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the ester and phosphinate linkages, yielding characteristic product ions. The fragmentation pathways of Fosinopril and its metabolites have been studied, providing a basis for predicting the fragmentation of the desmethyl analogue nih.govresearchgate.netnih.gov.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 566.28)
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Structural Assignment of Fragment |
|---|---|---|
| 566.28 | 434.24 | Loss of the propanoyloxypropoxy group |
| 566.28 | 305.18 | Cleavage of the acetyl-proline bond |
Note: These fragmentation patterns are predicted based on the known fragmentation of Fosinopril and related structures.
Isotope-Labeled this compound for Quantitative Analysis
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations in instrument response. An isotope-labeled version of this compound, for instance, with deuterium (B1214612) (²H or D) or carbon-13 (¹³C) atoms, would be an ideal internal standard for its quantification in various matrices.
While the synthesis of a custom isotope-labeled this compound is not widely documented in commercial catalogs, the general principles of synthesizing stable isotope-labeled compounds are well-established lgcstandards.comsilantes.com. The synthesis would involve incorporating isotopes at positions that are not susceptible to exchange under analytical conditions. Pharmaffiliates lists stable isotopes of Fosinopril and its active form, fosinoprilat, which indicates the feasibility of producing such standards for related impurities pharmaffiliates.com.
Table 3: Commonly Used Isotopes for Labeling and Their Properties
| Isotope | Natural Abundance (%) | Common Labeling Positions |
|---|---|---|
| ²H (Deuterium) | 0.015 | Aliphatic C-H bonds |
| ¹³C | 1.1 | Carbonyl carbons, aromatic rings |
| ¹⁵N | 0.37 | Amine or amide nitrogen |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
Based on the structure of this compound, the IR spectrum is expected to show strong absorptions for the carboxylate, amide, and phosphinate groups. General IR spectral data for organophosphorus compounds can provide a reference for interpreting the spectrum cdnsciencepub.comresearchgate.netcdnsciencepub.comosti.gov.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretch |
| C=O (Amide) | 1630-1680 | C=O stretch |
| C=O (Ester) | 1735-1750 | C=O stretch |
| P=O (Phosphinate) | 1180-1250 | P=O stretch |
| P-O-C | 1000-1050 | P-O-C stretch |
| C-N (Amide) | 1240-1360 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectrum of this compound is expected to be similar to that of Fosinopril, dominated by the absorption of the phenyl group.
Studies on Fosinopril have shown a maximum absorption (λmax) in the UV region, which is a characteristic of the phenylbutyl moiety. The degradation products of Fosinopril would likely exhibit similar UV profiles mdpi.com.
Table 5: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)
| Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|
| Phenyl Group | ~205-220 | Moderate |
Chromatographic Separation and Quantification Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, identification, and quantification of this compound from Fosinopril and other related substances. The development of a robust and specific HPLC method is critical for ensuring the quality of pharmaceutical products.
A reversed-phase HPLC method would be the most suitable approach. Method development would involve optimizing parameters such as the column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. Several HPLC methods have been developed for the analysis of Fosinopril and its impurities, which can serve as a starting point for a method specific to this compound researchgate.netijnrd.org.
Table 6: A Representative HPLC Method for the Analysis of Fosinopril and its Impurities
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Methanol:10% Aqueous Phosphoric Acid (800:195:5) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 205 nm researchgate.net |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Note: This method is based on a published method for Fosinopril and may require optimization for the specific separation of this compound.
Reverse-Phase HPLC (RP-HPLC) for Purity and Assay
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment and assay of this compound. This method separates compounds based on their hydrophobicity, making it ideal for analyzing fosinopril and its related substances.
Several isocratic and gradient RP-HPLC methods have been developed for the determination of fosinopril sodium and its impurities. researchgate.netijnrd.org These methods typically employ a C18 stationary phase, which provides effective retention and separation of the main compound from its degradation products and synthesis-related impurities. ijnrd.orguspbpep.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile or methanol. researchgate.netnih.gov The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., using phosphoric acid) often used to ensure sharp, symmetric peaks for ACE inhibitors. nih.gov Detection is commonly performed using a UV detector, with wavelengths around 205-233 nm providing good sensitivity for fosinopril and its related compounds. researchgate.netijnrd.org
For a typical purity and assay analysis, a standardized solution of this compound is prepared and injected into the HPLC system. The area of the resulting peak is compared against a reference standard of known concentration to quantify the amount of the active substance. Purity is determined by identifying and quantifying any additional peaks in the chromatogram, which represent impurities.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex RP18 (250 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile: Methanol: 10% Aqueous Phosphoric Acid (800:195:5 v/v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 205 nm | researchgate.net |
| Temperature | Ambient | researchgate.net |
| Injection Volume | 20 µL | ijnrd.org |
Chiral HPLC for Enantiomeric Purity
Fosinopril contains multiple chiral centers, meaning it can exist as different stereoisomers. mpa.se Since stereoisomers can have significantly different pharmacological and toxicological profiles, it is a regulatory requirement to control the enantiomeric purity of the drug substance. Chiral HPLC is the primary method used for this purpose.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For pharmaceutical analysis, CSPs are widely employed. These stationary phases are designed to have differential interactions with the enantiomers of the analyte, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com
In the context of this compound, a chiral HPLC method would be developed to separate the desired enantiomer from any unwanted stereoisomers. The method validation would focus on the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer to ensure that it is below the specified limits.
Gradient Elution Optimization
For complex samples containing this compound and multiple impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed. This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. lcms.cz
Optimizing a gradient elution method involves several steps:
Scouting Gradient: A wide, linear gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) is often run first to determine the approximate elution conditions for all compounds of interest. lcms.cz
Gradient Profile Adjustment: Based on the scouting run, the gradient slope and duration are adjusted to improve the resolution between closely eluting peaks. The initial and final mobile phase compositions can also be fine-tuned.
Flow Rate and Temperature: These parameters are optimized to enhance efficiency and selectivity. Increasing the temperature can reduce viscosity and improve peak shape but may also affect selectivity.
A well-optimized gradient method can significantly improve the resolution of complex impurity profiles, ensuring that all relevant related substances are accurately quantified. asianjpr.com
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | % Mobile Phase C (1% OPA) |
|---|---|---|---|
| 0 | 65 | 25 | 10 |
| 30 | 50 | 40 | 10 |
| 45 | 35 | 55 | 10 |
| 80 | 35 | 55 | 10 |
| 90 | 65 | 25 | 10 |
Adapted from a method developed for Fosinopril Sodium and its related impurities. asianjpr.com
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a non-volatile salt of a polar molecule, is not directly amenable to GC analysis. However, GC can be used to analyze volatile byproducts from the synthesis process or by employing a derivatization step.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC. For a molecule like fosinoprilat, which contains carboxylic acid and phosphinic acid groups, common derivatization approaches include:
Esterification: Converting the acidic groups into their more volatile ester forms (e.g., methyl or ethyl esters).
Silylation: Reacting the acidic protons with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.
Once derivatized, the compound can be separated on a GC column and detected, often with a flame ionization detector (FID) or a mass spectrometer (MS). This approach could be valuable for quantifying specific volatile impurities or for orthogonal confirmation of purity results obtained by HPLC.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. news-medical.net
SFC is particularly well-suited for several applications in the analysis of this compound:
Chiral Separations: SFC has emerged as a preferred technique for enantiomeric separations in the pharmaceutical industry. researchgate.netnews-medical.net It often provides faster and more efficient separations than chiral HPLC, with the added benefit of being a "greener" technique due to the significant reduction in the use of organic solvents. news-medical.netchromatographyonline.com
Achiral Analysis and Purification: SFC can also be used for achiral separations of impurities. The unique selectivity of SFC can provide different elution orders compared to RP-HPLC, making it a valuable orthogonal technique for purity analysis.
The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol, to modulate solvent strength and improve peak shape. chromatographyonline.com
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov As this compound is an ionizable compound, CE, particularly Capillary Zone Electrophoresis (CZE), is a highly effective analytical technique.
In CZE, a buffer-filled capillary is subjected to a high voltage. When the sample is introduced, its charged components migrate towards the electrode of opposite charge at different velocities, effecting a separation. A study comparing CZE and LC for the analysis of fosinopril sodium found that the CZE method offered superior selectivity for several degradation products and a much shorter analysis time. nih.gov
The separation can be optimized by adjusting parameters such as the buffer pH and concentration, applied voltage, and capillary temperature. nih.govnih.gov CE provides a separation mechanism that is fundamentally different from chromatography, making it an excellent orthogonal technique for impurity profiling and confirming the purity of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Fused-silica (50 cm length, 50 µm i.d.) | scielo.br |
| Background Electrolyte (BGE) | 10 mmol L-1 Boric acid, pH adjusted to 9 with NaOH | scielo.br |
| Applied Voltage | +20 kV | scielo.br |
| Injection | Hydrodynamic (25 kPa for 1.0 s) | scielo.br |
| Detection | Indirect UV or C4D (Contactless Conductivity Detector) | scielo.br |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. mdpi.com This method provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for the unambiguous structural confirmation of a pharmaceutical substance like this compound.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be deduced. mdpi.com
For this compound, X-ray crystallography can:
Confirm Molecular Structure: Provide unequivocal proof of the chemical structure and connectivity.
Determine Absolute Stereochemistry: Unambiguously establish the configuration (R/S) at each chiral center.
Identify Polymorphic Forms: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability. X-ray crystallography can identify and characterize these different forms.
While obtaining a single crystal suitable for X-ray diffraction can be challenging, the detailed structural information it provides is unparalleled and serves as a fundamental reference for the solid-state characterization of the compound.
Comprehensive Analytical Method Validation
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. For this compound, a potential impurity in Fosinopril Sodium drug substance, a comprehensive validation of the analytical method is required to demonstrate that it is specific, linear, accurate, precise, and robust for the quantification of this impurity. The validation process is typically guided by the International Council for Harmonisation (ICH) guidelines.
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly developed and validated for the determination of Fosinopril Sodium and its related impurities. Such a method often utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile and/or methanol). ijnrd.org Detection is frequently performed using a UV detector at a wavelength where the analyte has significant absorbance, for instance, around 210 nm or 233 nm. ijnrd.org
The validation of the analytical method for this compound would involve the following parameters:
Specificity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijnrd.org To demonstrate specificity, a solution containing Fosinopril Sodium and all its known impurities, including this compound, would be analyzed. The method is considered specific if the peak corresponding to this compound is well-resolved from the peaks of Fosinopril Sodium and other impurities. The comparison of the chromatogram of a blank (diluent) with that of the sample containing the impurities confirms that there are no interfering peaks at the retention time of this compound.
Linearity
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity would be established by preparing a series of solutions of known concentrations and analyzing them. The peak areas obtained are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 (e.g., >0.99) indicates a strong linear relationship. ijaresm.com
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.5 | 1500 |
| 1.0 | 3050 |
| 2.5 | 7520 |
| 5.0 | 15100 |
| 7.5 | 22600 |
| 10.0 | 30050 |
| Correlation Coefficient (r²) | 0.999 |
This is a representative data table based on typical validation results for related impurities.
Range
The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an impurity like this compound, the range is typically from the limit of quantitation (LOQ) to 120% of the specification limit for that impurity.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard (this compound) is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the spiked analyte is then calculated. The acceptance criteria for recovery are typically within 98-102%. ijfmr.com
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 2.5 | 2.48 | 99.2% |
| 100% | 5.0 | 5.05 | 101.0% |
| 150% | 7.5 | 7.43 | 99.1% |
This is a representative data table based on typical validation results for related impurities.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-day precision): This is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. A low %RSD (typically less than 2%) indicates good repeatability. ijaresm.com
Intermediate Precision (Inter-day precision): This is assessed by performing the analysis on different days, with different analysts, and on different instruments within the same laboratory. This demonstrates the reliability of the method under varied conditions.
Reproducibility: This is the precision between different laboratories and is typically evaluated during inter-laboratory collaborative studies. ijfmr.com
Table 3: Precision Data for this compound
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Peak Area (n=6) | < 2.0% |
| Intermediate Precision | Assay (n=6, different day/analyst) | < 2.0% |
This is a representative data table based on typical validation results for related impurities.
Detection Limit (LOD)
The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For this compound, the LOD is typically determined based on the signal-to-noise ratio (usually 3:1) or by using the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ)
The limit of quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established based on a signal-to-noise ratio of 10:1 or by determining the concentration at which the %RSD for replicate injections is within an acceptable limit (e.g., ≤ 10%).
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.03 |
| Limit of Quantitation (LOQ) | ~0.09 |
This is a representative data table based on typical validation results for related impurities. ijnrd.org
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by intentionally varying parameters such as the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. The effect of these changes on the resolution of this compound from other components and on its quantification is then assessed. The system suitability parameters should remain within the acceptance criteria for the method to be considered robust. ijfmr.com
Table 5: Robustness Study for this compound Analysis
| Parameter Varied | Variation | System Suitability | Result |
| Flow Rate | ± 0.1 mL/min | Tailing Factor, Resolution | Pass |
| Column Temperature | ± 5 °C | Retention Time, Resolution | Pass |
| Mobile Phase Composition | ± 2% Organic Phase | Retention Time, Resolution | Pass |
This is a representative data table based on typical validation results for related impurities.
Enzymology and Biochemical Interactions of Desmethyl Fosinopril Sodium Salt
Investigation of Angiotensin-Converting Enzyme (ACE) Interaction
Fosinoprilat's primary mechanism of action is the inhibition of ACE, a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS). drugs.comsmpdb.ca This inhibition is highly specific and competitive. drugs.com
In vitro studies have demonstrated that fosinoprilat (B1673573) is a specific and potent inhibitor of ACE. drugs.com It contains a unique phosphinate group which is capable of specifically binding to the active site of the enzyme. drugs.com This phosphinic acid moiety targets the zinc ion that is essential for the catalytic activity of ACE. nih.gov
Human somatic ACE (sACE) possesses two catalytically active domains: the N-terminal domain (nACE) and the C-terminal domain (cACE). nih.govnih.gov These domains, while homologous, exhibit different substrate specificities and inhibition profiles. nih.govnih.gov High-resolution crystal structures of both nACE and cACE in complex with fosinoprilat have been determined, allowing for detailed analysis of the binding interactions. nih.govnih.gov These analyses revealed that altered hydrophobic interactions are a contributing factor to its binding and domain selectivity. nih.govnih.gov
There are conflicting reports regarding the domain selectivity of fosinoprilat. One study reported that fosinoprilat displayed a nearly 5-fold selectivity for the N-domain when tested with specific substrates. nih.gov However, a more recent kinetic analysis using a different substrate reported a 27.4-fold selectivity for the C-domain over the N-domain. nih.gov
The inhibitory potency of fosinoprilat against ACE has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The reported values show some variability, which may be attributed to different experimental conditions and substrates used in the assays.
One study reported low nanomolar inhibition for both ACE domains, with a Ki of 4.11 ± 0.38 nM for nACE and 0.15 ± 0.01 nM for cACE. nih.gov Another source lists an IC50 value of 0.18 μM and a Ki value of 1.675 μM, although it refers to the compound as "Fosinopril (SQ28555 free acid)," which is fosinoprilat. medchemexpress.com A separate report cites an IC50 value of 1.0 nM for fosinoprilat against angiotensin-converting enzyme. ncats.io
Table 1: Kinetic Parameters of Fosinoprilat Inhibition of ACE
| Parameter | Value | ACE Domain | Source |
|---|---|---|---|
| Ki | 4.11 ± 0.38 nM | nACE | nih.gov |
| Ki | 0.15 ± 0.01 nM | cACE | nih.gov |
| Ki | 1.675 µM | Not Specified | medchemexpress.com |
| IC50 | 0.18 µM | Not Specified | medchemexpress.com |
| IC50 | 1.0 nM | Not Specified | ncats.io |
Multiple studies have consistently characterized fosinoprilat as a specific competitive inhibitor of angiotensin-converting enzyme. drugs.com It competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. drugbank.com One source, however, describes the inhibition as non-competitive. medchemexpress.com
Kinetic Studies of ACE Inhibition (if activity observed)
Assessment of Interactions with Other Enzymes Involved in Renin-Angiotensin-Aldosterone System (RAAS) Pathways
The interaction of fosinoprilat is primarily centered on ACE, but this has cascading effects on other components of the RAAS. The RAAS is a critical regulator of blood pressure, fluid, and electrolyte balance. smpdb.ca
The inhibition of ACE by fosinoprilat prevents the conversion of angiotensin I to angiotensin II. drugs.com This leads to decreased plasma levels of angiotensin II, a potent vasoconstrictor. drugs.com The reduction in angiotensin II levels also leads to decreased aldosterone (B195564) secretion from the adrenal cortex. drugs.com While there is no evidence of direct inhibition of renin or aldosterone synthase by fosinoprilat, its action on ACE indirectly influences their activity. The reduction in angiotensin II removes a negative feedback loop on renin secretion, leading to an increase in plasma renin activity. drugbank.com
Furthermore, ACE is identical to an enzyme known as kininase II, which is responsible for the degradation of bradykinin (B550075), a potent vasodilator. smpdb.ca By inhibiting ACE/kininase II, fosinoprilat interferes with the breakdown of bradykinin, leading to increased bradykinin levels. smpdb.ca
Characterization of Biological Substrate Specificity
The substrate specificity of fosinoprilat is defined by its target enzyme, ACE. ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of various substrates. drugs.com
The most well-known biological substrate for ACE is angiotensin I , which is converted to the active octapeptide angiotensin II . drugs.com The inhibitory action of fosinoprilat is directed at this conversion.
The two active domains of ACE, nACE and cACE, have distinct substrate preferences. nih.govnih.gov The C-domain is primarily responsible for converting angiotensin I to angiotensin II. researchgate.net The N-domain has a higher affinity for other substrates, including N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) , an antifibrotic peptide. nih.govresearchgate.net Fosinoprilat's slight selectivity for one domain over the other suggests it can differentially affect the hydrolysis of these various substrates. nih.gov In vitro studies have utilized synthetic substrates such as Z-Phe-His-Leu to characterize the kinetics of inhibition for each domain. nih.gov
Preclinical Pharmacological and Biological Studies Non Human and in Vitro Systems
In Vitro Cell-Based Assays
In vitro assays using isolated cell lines are instrumental in dissecting the specific cellular responses to Desmethyl Fosinopril (B1673572) Sodium Salt.
Desmethyl Fosinopril Sodium Salt, the active form of fosinopril, has been shown to counteract the cellular effects of Angiotensin II (Ang II), a key peptide in the renin-angiotensin system that promotes vasoconstriction and cellular growth. In cultured vascular smooth muscle cells (VSMCs), Ang II is known to induce proliferation, hypertrophy, and migration, all of which are cellular processes contributing to vascular remodeling in hypertension.
Studies have demonstrated that fosinoprilat (B1673573) significantly inhibits these Ang II-induced responses. For instance, in human VSMCs, treatment with fosinopril was found to reduce the increase in cell viability and proliferation triggered by Ang II. nih.govresearchgate.netnih.gov This inhibitory effect helps to maintain the quiescent, contractile phenotype of VSMCs and prevents their transformation into a synthetic, proliferative state. nih.govresearcher.life The compound was also observed to inhibit the migration of VSMCs, a critical step in the development of atherosclerotic plaques. nih.govresearchgate.netnih.gov
Table 1: Effects of Fosinoprilat on Angiotensin II-Induced Responses in Vascular Smooth Muscle Cells
| Cellular Response | Effect of Angiotensin II | Effect of Fosinoprilat |
|---|---|---|
| Cell Proliferation | Increased | Inhibited |
| Cell Migration | Increased | Inhibited |
| Phenotypic Transformation | Promoted (to synthetic state) | Inhibited (maintains contractile state) |
| Cell Viability | Increased | Reduced |
The influence of this compound extends to the level of gene expression. In a study involving spontaneously hypertensive rats, intervention with fosinopril led to significant changes in the renal expression of several key genes involved in tissue remodeling and fibrosis.
Table 2: Modulation of Renal Gene Expression by Fosinopril in Hypertensive Rats
| Gene | Function | Effect of Fosinopril |
|---|---|---|
| Klotho | Anti-aging, protective | Upregulated |
| MMP-9 | Extracellular matrix degradation | Downregulated |
| TIMP-1 | Inhibitor of metalloproteinases | Downregulated |
| PAI-1 | Inhibitor of plasminogen activation | Downregulated |
The mechanisms underlying the cellular effects of this compound involve the modulation of specific signaling pathways. A key pathway implicated in its action is the Transforming Growth Factor-beta1 (TGF-β1)/Smad signaling cascade. Ang II is known to activate this pathway, leading to fibrotic responses in various tissues.
Research has shown that fosinopril inhibits the Ang II-induced increases in TGF-β1 and the phosphorylation of Smad2/3 in VSMCs. nih.govresearchgate.net By blocking this pathway, fosinoprilat effectively mitigates the downstream effects of Ang II, such as cell proliferation and fibrosis. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are also critical regulators of cell proliferation, differentiation, and apoptosis, and are known to be influenced by Ang II. The inhibitory effects of fosinoprilat on cell proliferation suggest an interaction with these pathways, likely by attenuating the pro-proliferative signals mediated by ERK.
Ex Vivo and Isolated Organ Studies
Ex vivo and isolated organ studies provide a bridge between in vitro cell-based assays and in vivo studies, allowing for the examination of the compound's effects on the integrated function of an organ in a controlled environment.
Studies on isolated arteries, such as the rat aorta, are crucial for understanding the direct effects of this compound on vascular tone. The rat aorta is a commonly used model to assess the contractile and relaxant properties of vasoactive substances. reprocell.comfrontiersin.org While direct studies on this compound are limited, research on other ACE inhibitors provides insight into its likely effects.
ACE inhibitors have been shown to improve endothelial dysfunction in atherosclerotic coronary arterioles. They enhance vasorelaxation in response to endothelium-dependent agonists, an effect attributed to increased nitric oxide (NO) availability. This suggests that fosinoprilat would likely exhibit similar properties, promoting vasodilation and improving vascular function in isolated arterial preparations. Studies on rats have also demonstrated that chronic epilepsy can lead to a reduction in vascular reactivity, which is associated with an increased production of NO. scielo.br
The Langendorff heart preparation is a classic ex vivo model used to assess cardiac function independent of systemic neural and hormonal influences. wikipedia.orgnih.govadinstruments.com In this preparation, the heart is retrogradely perfused through the aorta, allowing for the measurement of parameters such as heart rate, contractile force, and coronary flow.
A study utilizing a Langendorff preparation investigated the effects of fosinopril on hearts from rats with pressure overload-induced left ventricular hypertrophy. The findings from such studies help to elucidate the direct effects of the compound on myocardial contractility and physiology. While specific data points from this particular study are not detailed here, the model is well-suited to demonstrate improvements in cardiac function, such as enhanced contractility or relaxation, mediated by the drug.
Pharmacokinetic Characterization in Non-Human Animal Models
Desmethyl Fosinopril, known as fosinoprilat, is the active metabolite of the prodrug fosinopril. biopharmanotes.comontosight.aipediatriconcall.com Its pharmacokinetic profile has been characterized in several non-human animal models to understand its absorption, distribution, metabolism, and excretion.
Following oral administration of the prodrug fosinopril, fosinoprilat is formed and systemically absorbed. drugbank.com Studies in animal models demonstrate that fosinoprilat distributes into various tissues.
In rats, after oral administration of radiolabeled fosinopril, radioactivity was rapidly absorbed from the gastrointestinal tract. researchgate.net Distribution studies in rats have shown that fosinoprilat is found in most tissues, with the highest concentrations typically observed in the organs of elimination, such as the liver and kidneys, as well as in the lungs and heart. mdpi.com Lower levels are generally found in the brain, indicating limited penetration of the blood-brain barrier. mdpi.com
Studies comparing tissue lipid concentrations between dogs and rats suggest that differences in tissue composition can influence drug distribution. nih.gov For instance, variations in lipid levels in the spleen, lung, and brain between these species could lead to different tissue-to-plasma partition coefficients. nih.gov In conscious dog models, intravenous administration of fosinoprilat resulted in significant effects on renal hemodynamics, indicating effective distribution to the kidneys. nih.gov
Table 1: Tissue Distribution of Fosinoprilat in Animal Models
| Species | Route of Administration (of Prodrug) | Tissues with Notable Distribution | Key Findings |
| Rat | Oral (radiolabeled) | Gastric tissue, intestine, liver, spleen, lung, kidney, heart | Highest content found in gastric tissue and intestine, followed by organs like the liver and spleen. mdpi.com |
| Dog | Intravenous | Kidneys | Increased PAH clearance and GFR, demonstrating significant renal distribution and effect. nih.gov |
| Cynomolgus Monkey | Oral | Systemic circulation | Effective absorption and conversion to fosinoprilat, leading to a systemic blood pressure-lowering effect. nih.gov |
This table is generated based on findings from referenced studies and provides a qualitative overview of tissue distribution.
The primary metabolic pathway for fosinopril is its hydrolysis to the active diacid metabolite, fosinoprilat. biopharmanotes.comsmpdb.ca This biotransformation is catalyzed by esterases found predominantly in the gastrointestinal mucosa and the liver. biopharmanotes.comnih.gov
In rat liver microsome studies, the hydrolysis of fosinopril to fosinoprilat was found to be more efficient than in human liver microsomes. nih.gov This higher rate of conversion in rats led to the detection of more hydroxylated fosinoprilat metabolites. nih.gov Research using rat liver microsomes has identified further biotransformation of fosinoprilat, including hydroxylation and glucuronidation. nih.gov Interestingly, these metabolites were not detected when fosinoprilat itself was incubated with the microsomes, suggesting that these modifications may occur sequentially, with glucuronidation or hydroxylation of fosinopril happening before its hydrolysis to fosinoprilat. nih.gov Glucuronidation of the parent compound, fosinopril, was not observed with rat liver microsomes. nih.gov
Table 2: Metabolic Pathways of Fosinopril/Fosinoprilat in Rat Liver Microsomes
| Initial Compound | Metabolic Reaction | Resulting Metabolite |
| Fosinopril | Hydrolysis (Esterase) | Fosinoprilat (main metabolite) |
| Fosinopril | Hydroxylation | Hydroxylated Fosinopril |
| Fosinopril | Glucuronidation | Fosinopril Glucuronide |
| Fosinoprilat | Hydroxylation | Hydroxylated Fosinoprilat |
| Fosinoprilat | Glucuronidation | Fosinoprilat Glucuronide |
Data synthesized from in vitro studies using rat liver microsomes. nih.gov
Fosinoprilat exhibits a dual and balanced elimination pathway, being excreted through both the renal (urine) and hepatic (feces) routes in animal models. This characteristic is a distinguishing feature among ACE inhibitors. In most species, approximately 50% of the drug is cleared by the kidneys and 50% through the biliary/fecal route. biopharmanotes.com This dual excretion pathway suggests that impairment in one route can be compensated by the other, a feature that has been noted in clinical contexts.
Fosinoprilat is highly bound to plasma proteins. Interspecies differences in plasma protein binding are a known phenomenon, though many compounds exhibit similar binding profiles across common preclinical species and humans. rsc.orgnih.gov While specific binding percentages for fosinoprilat in various animal species are not always detailed in publicly available literature, high protein binding is a consistent characteristic. This binding is significant as it influences the drug's distribution and clearance. frontiersin.org The unbound, or free, fraction of the drug is what is available to exert its pharmacological effect.
Structure-Activity Relationship (SAR) Studies for Demethylated ACE Inhibitor Analogs
The inhibitory activity of fosinoprilat and other ACE inhibitors is directly linked to their chemical structure and their ability to interact with the active site of the angiotensin-converting enzyme (ACE). nih.gov ACE is a zinc-containing metalloproteinase, and inhibitors are designed to bind to this active site with high affinity. nih.gov
ACE inhibitors are broadly classified based on the chemical group that binds to the zinc atom in the enzyme's active site. Fosinoprilat belongs to the phosphonate-containing class. nih.govyoutube.com
Key structural features of fosinoprilat that are crucial for its potent inhibitory activity include:
Phosphinate Group: The (4-phenylbutyl)phosphinyl group is a key structural feature. nih.gov This phosphorus-containing moiety acts as a highly effective zinc-coordinating ligand, mimicking the transition state of peptide hydrolysis. nih.govnih.gov This strong interaction is a primary determinant of the molecule's potent inhibitory effect on ACE.
Proline Moiety: The L-proline ring at the C-terminus fits into a hydrophobic pocket (the S2' subsite) of the ACE active site, contributing significantly to the binding affinity.
Acyl Group: The acyl portion of the molecule engages in hydrogen bonding and other interactions with amino acid residues within the active site, further stabilizing the enzyme-inhibitor complex. nih.gov
Impact of Demethylation on Receptor Binding Profiles
The pharmacological activity of fosinopril is dependent on its metabolic conversion to the active metabolite, fosinoprilat. Fosinopril itself is an ester prodrug with minimal intrinsic activity. The activation process involves in vivo hydrolysis, primarily by esterases in the gastrointestinal mucosa and liver, which cleaves the ester group to form the active diacid, fosinoprilat. drugbank.comchemicalbook.comnih.gov This bioactivation, which involves the removal of a propoxy group containing a methyl substituent rather than a simple demethylation, is critical for the drug's ability to bind to its therapeutic target.
The primary receptor for fosinoprilat is the Angiotensin-Converting Enzyme (ACE). drugbank.comdrugbank.com This enzyme is a key component of the renin-angiotensin-aldosterone system (RAAS). drugbank.com Fosinoprilat, the active form, contains a phosphinate group that is capable of specifically and competitively binding to the active site of ACE. apexbt.comnih.gov This high-affinity binding inhibits ACE from converting angiotensin I to the potent vasoconstrictor, angiotensin II. drugbank.commims.com
In vitro studies have quantified the potent inhibitory activity of fosinoprilat on ACE. Research using purified rabbit lung ACE demonstrated that fosinoprilat is a highly potent inhibitor. nih.gov The conversion from the inactive prodrug, fosinopril, to the active metabolite, fosinoprilat, results in a profound increase in binding affinity and inhibitory action on the ACE receptor. The prodrug itself does not significantly inhibit the enzyme.
Detailed findings from in vitro assays highlight the potency of fosinoprilat, often comparing it to other established ACE inhibitors. For instance, fosinoprilat was found to be a more potent inhibitor of purified rabbit lung ACE than captopril. nih.gov The half-maximal inhibitory concentration (IC₅₀)—a measure of inhibitor potency—underscores the high affinity of fosinoprilat for the enzyme.
Table 1: In Vitro ACE Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (nM) | Potency Summary |
| Fosinoprilat | Angiotensin-Converting Enzyme (ACE) | 9 nM apexbt.com | High |
| Fosinoprilat | Purified Rabbit Lung ACE | 11 nM nih.gov | High |
| Captopril | Purified Rabbit Lung ACE | 23 nM nih.gov | Moderate |
| Fosinopril | Angiotensin-Converting Enzyme (ACE) | Not Applicable | Negligible activity; functions as a prodrug. drugbank.commims.com |
Degradation Pathways and Stability Assessment of Desmethyl Fosinopril Sodium Salt
Identification and Structural Elucidation of Degradation Products
The identification and structural characterization of the degradation products of Fosinopril (B1673572) Sodium have been accomplished using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov High-resolution mass spectrometry (MS/TOF) and tandem mass spectrometry (MSn) have been instrumental in elucidating the structures of the degradants. nih.gov
The primary degradation product formed through hydrolysis is unequivocally identified as Desmethyl Fosinopril (Fosinoprilat) . nih.govresearchgate.netnih.gov Its structure is confirmed by comparing its mass spectral data with that of the reference standard.
Beyond Desmethyl Fosinopril, other minor degradation products have been identified under specific stress conditions. For instance, in a study involving metal ion-mediated degradation, a β-ketoamide and a phosphonic acid were identified as transformation products of Fosinopril. nih.gov
Elucidation of Degradation Mechanisms
The principal degradation mechanism for Fosinopril Sodium is the hydrolysis of its ester prodrug moiety . nih.govnih.govijnrd.org This reaction involves the cleavage of the ester bond, which results in the formation of the pharmacologically active diacid, Desmethyl Fosinopril, and a corresponding alcohol. This hydrolysis is a well-established pathway for many ester-containing prodrugs and is the intended mechanism for the in-vivo activation of Fosinopril. nih.govijnrd.org
The rate of this hydrolytic degradation is significantly influenced by pH, with the reaction being much faster in basic media due to the hydroxide (B78521) ion-catalyzed saponification of the ester. nih.gov Acid-catalyzed hydrolysis also occurs, albeit at a slower rate.
The photolytic degradation observed under acidic conditions suggests that light energy can also initiate or accelerate the cleavage of the ester bond or other susceptible parts of the molecule. nih.gov
Stability in Simulated Biological Media (non-human, in vitro)
The in vitro stability of Desmethyl Fosinopril Sodium Salt, the active metabolite of the prodrug Fosinopril Sodium, is a critical parameter for understanding its behavior within the gastrointestinal tract. Simulated biological media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), are routinely used to model the physiological conditions of the stomach and small intestine, respectively. These studies are essential for predicting the extent of a drug's presystemic degradation and its ultimate bioavailability.
Following oral administration, Fosinopril Sodium is rapidly and extensively hydrolyzed by esterases present in the gastrointestinal mucosa and the liver to form its active metabolite, this compound (also known as fosinoprilat). This bioactivation is a crucial step for the drug's therapeutic action. The stability of the newly formed this compound within the harsh acidic environment of the stomach and the enzyme-rich environment of the intestine is therefore of significant interest.
While extensive research has focused on the conversion of the prodrug to its active form, detailed public data on the specific degradation kinetics of this compound in standardized SGF and SIF is not extensively documented in readily available scientific literature. However, the principles of chemical stability and the general findings for related compounds allow for an informed discussion.
Stability in Simulated Gastric Fluid (SGF)
Simulated gastric fluid, with a pH typically around 1.2, mimics the acidic environment of the stomach. The primary concern for many pharmaceutical compounds in this medium is acid-catalyzed hydrolysis. For this compound, which contains a phosphinic acid group, the potential for degradation exists. However, studies on other angiotensin-converting enzyme (ACE) inhibitors suggest that the core structures are often designed for stability. For instance, a study on the drug venlafaxine (B1195380) demonstrated stability in SGF for at least one hour. nih.gov While direct data for this compound is not available, the fact that it is the intended active form following initial hydrolysis in the gut mucosa suggests a degree of stability in this environment is necessary for its therapeutic effect.
Stability in Simulated Intestinal Fluid (SIF)
Simulated intestinal fluid has a pH of approximately 6.8 and often contains enzymes like pancreatin (B1164899) to mimic the conditions of the small intestine. In this environment, compounds can be susceptible to neutral or base-catalyzed hydrolysis and enzymatic degradation. Although specific stability studies for this compound in SIF are not prevalent, the compound's structure is robust. Studies on various proteins and peptides in SIF show a wide range of stability, from complete digestion within seconds to stability for over an hour, highlighting that stability is highly compound-specific. nih.gov Given that the small intestine is a primary site for the absorption of fosinoprilat (B1673573), it is inferred that the compound possesses sufficient stability to remain intact for absorption to occur.
Research Findings
Detailed research findings with quantitative data tables for the degradation of this compound in SGF and SIF are not available in the reviewed literature. The focus of most published studies has been on the bioactivation of the parent prodrug, Fosinopril Sodium, rather than the intrinsic stability of the resulting active metabolite in these specific simulated fluids. The rapid and complete conversion of fosinopril to fosinoprilat in vivo suggests that once formed, fosinoprilat is available for absorption. The lack of extensive degradation studies may indicate that this compound is not considered to have significant stability issues in the gastrointestinal tract that would limit its bioavailability.
Future Research Directions and Unanswered Questions
Development of Novel Synthetic Routes with Enhanced Purity and Yield
Future research could focus on developing stereoselective synthetic routes that predominantly produce the desired isomer, thereby minimizing the formation of unwanted diastereomers. researchgate.net This would not only improve the economic efficiency of the manufacturing process by increasing the yield but also enhance the purity of the final product. researchgate.net An environmentally friendly approach that has been explored involves the conversion of the undesired isomers back into a key precursor, which could be further optimized. researchgate.net Additionally, exploring novel catalysts and reaction conditions could lead to more efficient and scalable synthetic processes.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Current analytical methods for fosinopril (B1673572) sodium and its impurities primarily rely on techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.net While effective for quality control, these methods often require sample preparation and are not suited for real-time analysis in biological systems.
The development and application of advanced spectroscopic and imaging techniques could provide dynamic insights into the behavior of fosinoprilat (B1673573). Techniques such as in-vivo imaging with fluorescently labeled fosinoprilat could allow for real-time visualization of its distribution and target engagement within living organisms. Advanced mass spectrometry imaging could map the spatial distribution of the drug and its metabolites in tissues with high resolution. These approaches would offer a deeper understanding of its pharmacokinetic and pharmacodynamic profiles at a cellular and tissue level.
In-depth Characterization of Stereoisomeric Effects on Biochemical Activity
Fosinopril sodium has multiple chiral centers, leading to the possibility of several stereoisomers. researchgate.net While the primary therapeutic activity is attributed to a specific isomer of fosinoprilat, a comprehensive understanding of the biochemical activity of all possible stereoisomers is lacking. googleapis.com
Future research should focus on the in-depth characterization of the interaction of each stereoisomer with the angiotensin-converting enzyme (ACE). This would involve kinetic studies to determine the binding affinity and inhibitory potency of each isomer. Such studies would clarify whether other isomers possess any residual activity, either beneficial or detrimental, and would provide a more complete picture of the drug's structure-activity relationship. This knowledge is crucial for optimizing synthesis and ensuring the highest therapeutic efficacy.
Exploration of Potential Off-Target Interactions in Preclinical Models
Future preclinical studies should employ advanced screening platforms to investigate potential off-target binding of fosinoprilat to other enzymes and receptors. This could involve techniques such as affinity chromatography coupled with mass spectrometry to identify interacting proteins. Any identified off-target interactions should then be further characterized in cellular and animal models to determine their physiological relevance. Understanding these potential secondary effects is important for a complete assessment of the drug's activity.
Role of Desmethyl Fosinopril Sodium Salt as a Biomarker or Impurity in Biological Systems
Fosinoprilat is the primary active metabolite of fosinopril sodium. nih.govnih.gov Following oral administration, fosinopril is almost completely hydrolyzed to fosinoprilat. nih.gov The presence and concentration of fosinoprilat in plasma are direct indicators of the active drug's availability.
Further research could explore the utility of fosinoprilat levels as a biomarker for therapeutic drug monitoring. Establishing a clear correlation between plasma concentrations of fosinoprilat and clinical outcomes could help in personalizing therapy. Additionally, investigating the profile of fosinoprilat and its metabolites, such as the glucuronide conjugate and the p-hydroxy metabolite, in different patient populations could provide insights into individual variations in drug metabolism. fda.govnih.gov
Mechanistic Studies on Unique Biochemical Pathways Affected by this compound
The primary biochemical pathway affected by fosinoprilat is the renin-angiotensin-aldosterone system (RAAS) through the inhibition of ACE. hres.canih.gov This leads to reduced levels of angiotensin II and aldosterone (B195564), resulting in vasodilation and decreased sodium and water retention. hres.canih.gov ACE is also identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent vasodilator. hres.cahres.ca Therefore, inhibition of ACE by fosinoprilat may also lead to increased levels of bradykinin, which could contribute to the therapeutic effects. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Desmethyl Fosinopril Sodium Salt in preclinical studies?
- Methodology : Use reverse-phase HPLC with a C18 column, optimized using chemometric approaches to separate this compound from related compounds. Mobile phases should include a surfactant (e.g., sodium dodecyl sulfate) and organic modifiers (e.g., acetonitrile) to enhance resolution . Validate the method per pharmacopeial guidelines, including parameters like retention time, peak symmetry, and limit of detection . For structural confirmation, employ FTIR spectroscopy to identify ionized carboxylate groups and sodium interactions, as demonstrated in studies of parent compounds like fosinopril .
Q. How can researchers ensure batch-to-batch consistency in synthesized this compound?
- Methodology : Implement rigorous quality control (QC) protocols, including mass spectrometry (MS) for purity assessment and HPLC for quantifying salt content and impurities. Note that research-grade batches may exhibit variability in solubility or salt content; additional QC steps (e.g., peptide content analysis, TFA removal) should be requested from synthesis providers if required for sensitive assays .
Q. What in vitro assays are suitable for studying the angiotensin-converting enzyme (ACE) inhibition activity of this compound?
- Methodology : Use enzyme kinetics assays with purified ACE, measuring hydrolysis rates of synthetic substrates (e.g., hippuryl-histidyl-leucine). Compare inhibition constants (Ki) to reference ACE inhibitors like captopril or fosinopril. Include controls for pH (4.0–5.1) to mimic physiological conditions affecting ionization states, as observed in fosinopril studies .
Advanced Research Questions
Q. How should experimental designs address discrepancies between in vitro ACE inhibition data and in vivo pharmacokinetic outcomes for this compound?
- Methodology : Conduct parallel in vitro-in vivo correlation (IVIVC) studies. For in vivo analysis, use rodent models of hypertension, measuring serum creatinine clearance and urinary protein excretion to assess renal protection, as done in captopril trials . If in vitro potency does not translate to in vivo efficacy, investigate bioavailability factors (e.g., prodrug activation, tissue distribution) using radiolabeled tracers or LC-MS/MS quantification in plasma .
Q. What molecular modeling approaches clarify the interaction between this compound and ACE isoforms?
- Methodology : Apply semi-empirical methods (e.g., PM3) to optimize geometries of this compound-ACE complexes, focusing on sodium ion coordination and carboxylate group binding. Compare binding energies to parent compounds like fosinopril to identify structural determinants of selectivity . Validate predictions with mutagenesis studies targeting ACE active-site residues (e.g., His353, Glu384) .
Q. How can researchers resolve contradictions in toxicity profiles observed between this compound and its parent compound?
- Methodology : Perform comparative toxicokinetic studies in animal models, assessing renal and hepatic biomarkers (e.g., serum creatinine, ALT/AST). Use cell-based assays (e.g., HEK293 cells) to test for nephrotoxicity linked to sodium ion accumulation, leveraging protocols from low-sodium salt safety evaluations . If disparities persist, conduct metabolomic profiling to identify unique metabolites contributing to toxicity .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
- Methodology : Use nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. For clinical data, apply time-to-event analysis (e.g., Cox proportional hazards model) to evaluate renal outcomes, as demonstrated in ACE inhibitor trials . Address batch variability in preclinical data via mixed-effects models .
Q. How should salt content and hydration states be controlled in crystallography studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
